molecular formula C16H16N2OS2 B14337338 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole CAS No. 104499-49-2

2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole

Cat. No.: B14337338
CAS No.: 104499-49-2
M. Wt: 316.4 g/mol
InChI Key: QZMVWAOUDXZPTO-UHFFFAOYSA-N
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Description

2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring fused with a pyridine ring, which is further substituted with methoxy and dimethyl groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with a suitable benzothiazole derivative. One common method involves the use of N,N-dimethylformamide as a solvent and potassium carbonate as a base. The reaction mixture is stirred for several hours, followed by extraction and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and dimethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole
  • Omeprazole
  • Esomeprazole

Uniqueness

2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both benzothiazole and pyridine rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

104499-49-2

Molecular Formula

C16H16N2OS2

Molecular Weight

316.4 g/mol

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C16H16N2OS2/c1-10-8-17-13(11(2)15(10)19-3)9-20-16-18-12-6-4-5-7-14(12)21-16/h4-8H,9H2,1-3H3

InChI Key

QZMVWAOUDXZPTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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